Lanifibranor

描述

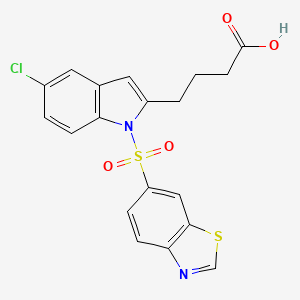

Structure

3D Structure

属性

IUPAC Name |

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQIFQRNZIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927961-18-0 | |

| Record name | Lanifbranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanifibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANIFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanifibranor's Mechanism of Action: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a first-in-class oral, small-molecule pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex and multifactorial pathophysiology of NASH has presented significant challenges for therapeutic development. This compound's unique mechanism of action, which involves the simultaneous activation of all three PPAR isoforms (α, δ, and γ), positions it as a promising therapeutic candidate capable of addressing the multiple facets of NASH pathogenesis. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Molecular Mechanism: Pan-PPAR Agonism

This compound's primary mechanism of action is its ability to bind to and activate all three isoforms of the peroxisome proliferator-activated receptor: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like this compound, the PPAR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound is characterized as a moderately potent and well-balanced pan-PPAR agonist.[1] This balanced activity on all three isoforms is crucial to its therapeutic effect in NASH, as each isoform plays a distinct yet complementary role in regulating metabolic, inflammatory, and fibrotic pathways.

Quantitative Analysis of PPAR Activation

The efficacy of this compound as a pan-PPAR agonist has been quantified through various in vitro assays, which demonstrate its ability to activate all three PPAR isoforms. The half-maximal effective concentration (EC50) values from cell-based transactivation assays are summarized in the table below.

| PPAR Isoform | This compound EC50 (nM) | Reference Compound | Reference Compound EC50 (nM) |

| PPARα | 1630 | Fenofibrate | 2400 |

| PPARδ | 850 | - | - |

| PPARγ | 230 | Pioglitazone | 263 |

| Rosiglitazone | 13 |

Table 1: In vitro activation of PPAR isoforms by this compound and reference compounds.

Pharmacological Effects of Pan-PPAR Activation in NASH

The integrated activation of PPARα, δ, and γ by this compound results in a multi-pronged therapeutic effect on the key pathophysiological drivers of NASH.

-

PPARα Activation: Primarily expressed in the liver, brown adipose tissue, heart, and kidney, PPARα is a major regulator of fatty acid catabolism. Its activation by this compound leads to enhanced mitochondrial β-oxidation, thereby reducing the accumulation of toxic lipid species in hepatocytes. This contributes to the resolution of steatosis.

-

PPARδ Activation: Ubiquitously expressed, PPARδ plays a role in fatty acid oxidation in various tissues, including skeletal muscle and adipose tissue. Its activation improves insulin sensitivity and glucose homeostasis.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitization. This compound's partial and well-balanced activation of PPARγ is thought to be crucial for its favorable safety profile, avoiding the side effects associated with full PPARγ agonists. PPARγ activation also has direct anti-inflammatory and anti-fibrotic effects in the liver by modulating the activity of hepatic stellate cells and macrophages.

The synergistic effects of activating all three PPAR isoforms address the core components of NASH: steatosis, inflammation, and fibrosis.

Clinical Efficacy in NASH: The NATIVE and LEGEND Trials

The clinical efficacy and safety of this compound in patients with NASH have been evaluated in several key clinical trials, most notably the Phase IIb NATIVE trial and the Phase II LEGEND trial.

NATIVE (NAsh Trial to Validate IVA337 Efficacy) Trial

The NATIVE trial was a 24-week, randomized, double-blind, placebo-controlled Phase IIb study that enrolled 247 patients with non-cirrhotic NASH. The trial evaluated two doses of this compound (800 mg and 1200 mg daily) against a placebo.

Key Histological Outcomes:

| Endpoint | Placebo (n=81) | This compound 800 mg (n=83) | This compound 1200 mg (n=83) | p-value (vs. Placebo) |

| NASH Resolution & No Worsening of Fibrosis | 19% | 33% | 45% | 0.039 (800mg), <0.001 (1200mg) |

| Fibrosis Improvement ≥1 Stage & No Worsening of NASH | 29% | 34% | 48% | NS (800mg), 0.015 (1200mg) |

| Composite: NASH Resolution & Fibrosis Improvement ≥1 Stage | 9% | 25% | 35% | 0.007 (800mg), <0.001 (1200mg) |

Table 2: Key histological outcomes from the NATIVE Phase IIb trial (Per Protocol Population).[2]

Biomarker Changes:

The NATIVE trial also demonstrated significant improvements in a range of biomarkers associated with liver injury, inflammation, and lipid metabolism.[3][4][5]

| Biomarker | Change with this compound (1200 mg) |

| Alanine Aminotransferase (ALT) | Significant Decrease |

| Aspartate Aminotransferase (AST) | Significant Decrease |

| Gamma-Glutamyl Transferase (GGT) | Significant Decrease |

| Triglycerides | Significant Decrease |

| High-Density Lipoprotein (HDL) Cholesterol | Significant Increase |

| Adiponectin | Significant Increase |

| High-Sensitivity C-Reactive Protein (hs-CRP) | Significant Decrease |

| Fasting Insulin | Significant Decrease |

| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Significant Decrease |

Table 3: Summary of biomarker changes observed in the NATIVE trial.[3][5]

LEGEND Trial

The LEGEND trial was a Phase IIa study evaluating this compound as a monotherapy and in combination with the SGLT2 inhibitor empagliflozin in patients with NASH and type 2 diabetes. The study highlighted this compound's beneficial effects on glycemic control and liver fat.

Experimental Methodologies

The characterization of this compound's mechanism of action has been supported by a range of in vitro and in vivo experimental protocols.

In Vitro Assays

1. PPAR Transactivation Assay:

This cell-based assay is used to quantify the ability of a compound to activate PPAR isoforms.

-

Principle: The assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR isoform is fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293 or CHO) along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

Methodology:

-

Cells are seeded in multi-well plates and co-transfected with the PPAR-LBD-GAL4-DBD expression vector and the luciferase reporter vector.

-

After an incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound or a reference compound.

-

Following a further incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

The luminescence signal is proportional to the degree of PPAR activation. EC50 values are calculated from the dose-response curves.

-

2. Coactivator Recruitment Assay:

This assay measures the ligand-dependent interaction between a PPAR isoform and a specific coactivator peptide.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used technology for this assay. It involves a GST-tagged PPAR-LBD and a biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α). A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor fluorophore.

-

Methodology:

-

The GST-PPAR-LBD, biotinylated coactivator peptide, terbium-anti-GST antibody, and streptavidin-XL665 are combined in a microplate well in the presence of varying concentrations of this compound.

-

If this compound induces the binding of the coactivator peptide to the PPAR-LBD, the donor and acceptor fluorophores are brought into close proximity.

-

Excitation of the terbium donor results in energy transfer to the acceptor, leading to a specific FRET signal that is measured at a particular wavelength.

-

The intensity of the TR-FRET signal is proportional to the extent of coactivator recruitment.

-

Clinical Trial Protocols: An Overview

NATIVE (NCT03008070) Trial Design:

-

Study Type: Phase IIb, randomized, double-blind, placebo-controlled.

-

Population: 247 adult patients with biopsy-confirmed non-cirrhotic NASH (NAFLD Activity Score ≥ 4, with at least 1 point in each component of steatosis, lobular inflammation, and ballooning) and fibrosis stage F1-F3.

-

Intervention: this compound 800 mg/day, this compound 1200 mg/day, or placebo for 24 weeks.

-

Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) activity score (combining inflammation and ballooning) without worsening of fibrosis.

-

Secondary Endpoints: NASH resolution without worsening of fibrosis, fibrosis improvement of at least one stage without worsening of NASH, and changes in various metabolic and inflammatory biomarkers.

LEGEND (NCT05232071) Trial Design:

-

Study Type: Phase IIa, randomized, double-blind for placebo and this compound arms, open-label for the combination arm.

-

Population: Patients with non-cirrhotic NASH and type 2 diabetes.

-

Intervention: this compound monotherapy, this compound in combination with empagliflozin, or placebo.

-

Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.

-

Secondary Endpoints: Changes in liver enzymes, glycemic and lipid parameters, inflammatory markers, and body fat composition.

Conclusion

This compound's mechanism of action as a moderately potent and well-balanced pan-PPAR agonist provides a robust and multifaceted approach to the treatment of NASH. By simultaneously activating PPARα, δ, and γ, this compound effectively targets the key drivers of the disease: metabolic dysregulation, inflammation, and fibrosis. The quantitative data from in vitro studies and the compelling efficacy and biomarker data from the NATIVE and LEGEND clinical trials underscore the therapeutic potential of this novel agent. The ongoing Phase III NATiV3 trial will further elucidate the long-term safety and efficacy of this compound and its potential to become a cornerstone therapy for patients with NASH. This in-depth understanding of its core mechanism is crucial for the scientific and medical communities as they continue to explore and optimize treatments for this complex and prevalent liver disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 3. inventivapharma.com [inventivapharma.com]

- 4. This compound reduces lipid, inflammatory, and fibrosis biomarkers in NASH: NEJM [medicaldialogues.in]

- 5. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR this compound trial - PMC [pmc.ncbi.nlm.nih.gov]

Lanifibranor: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanifibranor (IVA337) is a first-in-class pan-PPAR (Peroxisome Proliferator-Activated Receptor) agonist developed by Inventiva Pharma, currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH). It distinguishes itself by moderately and simultaneously activating all three PPAR isoforms—PPARα, PPARδ (also known as PPARβ), and PPARγ. This triple activation profile allows this compound to target the complex pathophysiology of NASH by addressing its metabolic, inflammatory, and fibrotic components. This document provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of this compound

The discovery of this compound originated from a systematic drug discovery campaign aimed at identifying novel modulators of PPARs.[1] The process began with a high-throughput screening (HTS) of Inventiva's proprietary chemical library to identify compounds with activity on PPAR isoforms.[1]

This screening identified an initial hit, a PPARα activator (compound 4), which served as the starting point for a comprehensive medicinal chemistry optimization program.[1] Through iterative cycles of design, synthesis, and biological evaluation of novel indole sulfonamide derivatives, researchers refined the molecule's structure to achieve a balanced activity profile across all three PPAR isoforms.[1][2] This effort culminated in the identification of this compound (IVA337), a moderately potent and well-balanced pan-PPAR agonist with a favorable safety profile.[1]

The discovery workflow is illustrated below.

Chemical Synthesis

This compound is chemically named 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoic acid.[3] The synthesis of this compound and its analogues is described in the Journal of Medicinal Chemistry.[2][4] While specific, step-by-step industrial synthesis protocols are proprietary, the general synthetic route involves the construction of the core indole structure followed by key coupling reactions.

A plausible, generalized synthesis would involve:

-

Formation of the Indole Core : Starting with a substituted aniline, a Fischer indole synthesis or a similar method is used to construct the 5-chloroindole ring system.

-

Alkylation : The indole-2 position is alkylated to introduce the butanoic acid side chain, often using a protected form of a 4-halobutanoate ester.

-

Sulfonylation : The indole nitrogen at position 1 is sulfonated using 6-benzothiazolesulfonyl chloride. This is a critical step to introduce the benzothiazole sulfonyl moiety.

-

Deprotection : Finally, the ester of the butanoic acid side chain is hydrolyzed (saponified) to yield the final carboxylic acid product, this compound.

Various crystalline polymorphic forms of this compound, designated as Form LN1 and Form LN2, have also been identified and can be prepared through specific crystallization processes involving different solvents and temperatures.[3]

Mechanism of Action: Pan-PPAR Activation

This compound functions as a ligand-activated transcription factor modulator by binding to and activating all three PPAR isoforms.[5] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[6]

The balanced, moderate activation of PPARα, δ, and γ addresses the multifaceted nature of NASH:[5][7][8]

-

PPARα Activation : Primarily expressed in the liver, its activation enhances fatty acid oxidation and transport, reduces triglyceride levels, and decreases lipogenesis, thereby addressing hepatic steatosis.[2][8]

-

PPARδ Activation : Ubiquitously expressed, its activation improves glucose utilization and fatty acid oxidation in extrahepatic tissues, contributing to improved insulin sensitivity and lipid metabolism.[2][7]

-

PPARγ Activation : Highly expressed in adipose tissue, its partial activation by this compound is crucial for increasing insulin sensitization, promoting fatty acid storage in subcutaneous fat (reducing visceral adiposity), and exerting direct anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.[2][8]

The integrated effects of activating these three pathways are depicted in the signaling diagram below.

Quantitative Data Summary

Table 1: In Vitro PPAR Activation Profile

The potency of this compound on each human PPAR isoform has been determined through cellular transactivation assays.

| PPAR Isoform | EC₅₀ (nM) [Source: 4] | EC₅₀ (nM) [Source: 2] |

| hPPARα | 1,537 | 4,660 |

| hPPARδ | 866 | 398 |

| hPPARγ | 206 | 572 |

| EC₅₀ (Half maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal response in a transactivation assay. |

Table 2: Key Preclinical In Vivo Data

This compound has demonstrated significant efficacy in various animal models relevant to NASH and fibrosis.

| Model | Treatment | Key Findings | Reference |

| Carbon Tetrachloride-induced Mouse Model of NASH | This compound | Decreased collagen deposition. | [9] |

| TAA-cirrhotic Rat Model | This compound | -15% reduction in portal pressure (p=0.003), indicating improved hepatic vascular resistance. | [10] |

| Bleomycin-induced Lung Fibrosis Mouse Model | 100 mg/kg this compound | Reduced development of lung fibrosis and right ventricular hypertrophy. | [11] |

| CDAA-HFD Mouse Model of Steatohepatitis | 30 mg/kg/day this compound | Ameliorated steatosis, lobular inflammation, ballooning, and fibrosis. | [3] |

Table 3: Summary of Phase 2b NATIVE Clinical Trial Results

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled trial in patients with active, non-cirrhotic NASH.[4][9]

| Endpoint | Placebo (n=81) | This compound 800 mg/day (n=83) | This compound 1200 mg/day (n=83) |

| Primary Endpoint | |||

| ≥2-point decrease in SAF-A score¹ without fibrosis worsening | 33% | 48% (p=0.07 vs placebo) | 55% (p=0.007 vs placebo) |

| Key Secondary Endpoints | |||

| NASH Resolution² without fibrosis worsening | 22% | 39% | 49% |

| Fibrosis Improvement (≥1 stage) without NASH worsening | 29% | 34% | 48% |

| NASH Resolution² AND Fibrosis Improvement (≥1 stage) | 9% | 25% | 35% |

| Metabolic Parameters (Change from Baseline with 1200 mg dose) | |||

| HbA1c | +0.1% | - | -0.4% |

| Triglycerides | - | - | Significant Reduction |

| HDL Cholesterol | - | - | Significant Increase |

| Adiponectin | - | - | Mean 4.5-fold increase |

| ¹SAF-A Score: Steatosis, Activity, Fibrosis score, combining inflammation and ballooning (range 0-4).[4] | |||

| ²NASH Resolution: Defined as a score of 0 for ballooning and 0-1 for inflammation.[4] | |||

| Data sourced from Francque SM, et al. N Engl J Med 2021.[2][4] |

Experimental Protocols

General Synthesis of this compound (Illustrative)

The synthesis described in the literature involves a multi-step process.[2] An illustrative protocol for the final saponification step is provided below, based on general laboratory procedures for ester hydrolysis.

-

Objective : To hydrolyze the ethyl ester precursor of this compound to the final carboxylic acid.

-

Materials : Ethyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure :

-

Dissolve the this compound ethyl ester precursor (1 equivalent) in a mixture of THF and water (e.g., 5:1 ratio).

-

Add an excess of LiOH (e.g., 6 equivalents) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C) overnight, monitoring for completion by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Partition the remaining aqueous residue between diethyl ether and water to remove any unreacted starting material.

-

Carefully acidify the separated aqueous layer with a suitable acid (e.g., 5% HCl) to a pH of ~2-3.

-

The resulting precipitate (this compound) is collected by filtration, washed with water, and dried under vacuum.

-

PPAR Transactivation Assay (Representative Protocol)

This assay measures the ability of a compound to activate PPARs and induce the expression of a reporter gene.

-

Objective : To quantify the EC₅₀ of this compound for each PPAR isoform.

-

Materials :

-

Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

-

Reporter plasmid containing a GAL4 response element upstream of a luciferase gene.

-

Transfection reagent.

-

This compound and reference agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, GW1929 for PPARγ).[1]

-

Cell culture media and reagents.

-

Luciferase assay system.

-

Procedure :

-

Transfection : Co-transfect the cells with the appropriate PPAR-LBD-GAL4-DBD expression plasmid and the luciferase reporter plasmid.

-

Plating : Plate the transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.

-

Treatment : Prepare serial dilutions of this compound and reference compounds in culture medium. Remove the existing medium from the cells and add the compound-containing medium.

-

Incubation : Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Lysis and Luciferase Assay : Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis : Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

This compound represents a significant advancement in the potential treatment of NASH. Its discovery through a rigorous screening and optimization process has yielded a unique pan-PPAR agonist that addresses the core pathological pillars of the disease: steatosis, inflammation, and fibrosis. The robust preclinical and clinical data, particularly from the Phase 2b NATIVE trial, underscore its potential to resolve NASH and improve fibrosis. The ongoing Phase 3 NATiV3 trial will be crucial in confirming these findings and paving the way for a potential new standard of care for patients with this challenging condition.[13]

References

- 1. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, this compound, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of this compound, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Pan-PPAR agonist this compound improves portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pan-PPAR agonist this compound reduces development of lung fibrosis and attenuates cardiorespiratory manifestations in a transgenic mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Lanifibranor: A Technical Deep Dive into its Pan-PPAR Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA-337) is a first-in-class pan-peroxisome proliferator-activated receptor (PPAR) agonist that has demonstrated significant potential in the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases. By activating all three PPAR isoforms—PPARα, PPARγ, and PPARδ—this compound modulates a wide array of metabolic and inflammatory pathways implicated in the pathogenesis of NASH. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism: Pan-PPAR Agonism

This compound is an orally available small molecule that acts as a ligand for all three PPAR isoforms. PPARs are nuclear hormone receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2][3][4]

This compound is designed to be a moderately potent and well-balanced pan-PPAR agonist, with a partial activation of PPARγ.[5] This balanced activity allows for a multi-pronged therapeutic approach to complex metabolic diseases like NASH.

Quantitative Analysis of this compound's PPAR Agonist Activity

The potency and efficacy of this compound's interaction with each PPAR isoform have been characterized through various in vitro assays. The following table summarizes the key quantitative data on its transactivation potency.

| PPAR Isoform | Transactivation Potency (EC50) | Efficacy (% of maximal response) |

| PPARα | 4.66 µM | 13.3% |

| PPARγ | 572 nM | 24.9% |

| PPARδ | 398 nM | 13.3% |

Data sourced from a cell-based transactivation assay in COS-7 cells.[6]

Experimental Protocols

The characterization of this compound's pan-PPAR agonist activity involves several key experimental methodologies. Below are detailed descriptions of the principles and general procedures for these assays.

Competitive Ligand Binding Assay

Principle: This assay is used to determine the binding affinity of a test compound (this compound) to a specific PPAR isoform by measuring its ability to compete with a high-affinity radiolabeled or fluorescently labeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC50 value, which can be used to calculate the inhibitory constant (Ki).

General Protocol (TR-FRET based):

-

Reagents:

-

Recombinant human PPARα, PPARγ, or PPARδ ligand-binding domain (LBD).

-

Fluorescently labeled PPAR ligand (tracer).

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

A mixture of the PPAR-LBD and the fluorescent tracer is prepared in the assay buffer.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The PPAR-LBD/tracer mixture is added to the wells containing this compound.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is inversely proportional to the binding of this compound.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cellular Transactivation Assay

Principle: This cell-based assay measures the ability of a compound to activate a PPAR isoform and induce the transcription of a reporter gene. This provides a functional measure of the compound's agonist activity.

General Protocol (Luciferase Reporter Assay):

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., COS-7, HEK293) is cultured.

-

Cells are transiently co-transfected with two plasmids:

-

An expression vector for a chimeric receptor containing the ligand-binding domain of the PPAR isoform of interest fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

-

-

Compound Treatment:

-

After transfection, the cells are treated with various concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

Following an incubation period, the cells are lysed.

-

Luciferase substrate is added to the cell lysates.

-

The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

-

Data Analysis:

-

The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by plotting the luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Downstream Effects

The activation of each PPAR isoform by this compound initiates a cascade of transcriptional events that lead to its therapeutic effects.

PPARα Activation

Activation of PPARα by this compound primarily impacts fatty acid metabolism and transport, particularly in the liver.[7][8] This leads to:

-

Increased fatty acid uptake and β-oxidation: Upregulation of genes such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Fatty Acid Transport Proteins (FATPs).[9]

-

Reduced triglyceride levels: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.

-

Anti-inflammatory effects: Inhibition of the NF-κB signaling pathway.

PPARγ Activation

This compound's partial agonism of PPARγ is crucial for its effects on insulin sensitivity, adipogenesis, and fibrosis.[5][8] Key downstream effects include:

-

Improved insulin sensitivity: Upregulation of genes involved in glucose uptake, such as GLUT4.

-

Adipocyte differentiation and lipid storage: Promotion of healthy adipose tissue function.

-

Anti-fibrotic effects: Inhibition of hepatic stellate cell activation and collagen deposition.[10]

-

Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production in macrophages.

PPARδ Activation

The activation of PPARδ by this compound contributes to improved fatty acid oxidation and energy homeostasis.[7][10] Its effects include:

-

Enhanced fatty acid oxidation in skeletal muscle and adipose tissue: Upregulation of genes involved in mitochondrial biogenesis and function.

-

Improved lipid profile: Increased HDL cholesterol levels.

-

Anti-inflammatory effects: Modulation of macrophage function.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a pan-PPAR agonist like this compound.

Conclusion

This compound's unique pan-PPAR agonist activity provides a comprehensive approach to treating multifactorial diseases like NASH by simultaneously targeting metabolic dysregulation, inflammation, and fibrosis. The quantitative data from in vitro assays demonstrate its balanced potency across all three PPAR isoforms. The downstream effects on gene expression and cellular pathways underscore its potential as a transformative therapy. Further research and ongoing clinical trials will continue to elucidate the full therapeutic benefits of this promising compound.

References

- 1. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, this compound, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 5. This compound - Inventiva Pharma [inventivapharma.com]

- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR this compound trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 10. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

Lanifibranor: A Technical Guide to a Pan-PPAR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanifibranor (IVA337) is a novel, orally bioavailable small molecule that acts as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[1][2] This balanced, moderately potent activation profile distinguishes this compound from other PPAR agonists and positions it as a promising therapeutic candidate for complex metabolic and fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, characterization, and relevant biological assays are also presented to support further research and development efforts.

Molecular Structure and Properties

This compound, with the IUPAC name 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid, possesses a unique chemical scaffold that enables its interaction with the ligand-binding domains of the three PPAR isoforms.[4]

Chemical Structure

-

IUPAC Name: 4-[1-(1,3-Benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid[5]

-

SMILES: C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2[5]

-

InChI Key: OQDQIFQRNZIEEJ-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅ClN₂O₄S₂ | [4] |

| Molecular Weight | 434.9 g/mol | [5] |

| LogP (calculated) | 4.5 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in DMSO (~50 mg/mL) and DMF (~50 mg/mL). |

Mechanism of Action: Pan-PPAR Agonism

This compound's therapeutic potential stems from its ability to activate all three PPAR isoforms, thereby modulating a wide range of biological processes involved in metabolism, inflammation, and fibrosis.[2]

PPAR Signaling Pathway

The activation of PPARs by this compound leads to the transcription of numerous target genes that play critical roles in lipid and glucose metabolism, as well as in the inflammatory and fibrotic cascades.

Potency and Efficacy

This compound exhibits a balanced and moderately potent activation of all three human PPAR subtypes, as determined by in vitro transactivation assays.

| PPAR Subtype | EC₅₀ (nM) | Reference |

| hPPARα | 1537 | |

| hPPARδ | 866 | |

| hPPARγ | 206 |

Pharmacokinetic Properties

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound. The table below summarizes key pharmacokinetic parameters from clinical trials.

| Parameter | Value (Dose) | Reference |

| Cmax | Data not publicly available in a structured format. | |

| Tmax | Data not publicly available in a structured format. | |

| AUC | Data not publicly available in a structured format. | |

| Half-life (t₁/₂) | Data not publicly available in a structured format. | |

| Dosing Regimen (NASH) | 800 mg or 1200 mg once daily | [4][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and key biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as described in the medicinal chemistry literature.[7] A generalized workflow is presented below.

Detailed Protocol:

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The general steps involve the alkylation of 5-chloro-2-methylindole with an ethyl 4-bromobutyrate, followed by sulfonylation of the indole nitrogen with 1,3-benzothiazole-6-sulfonyl chloride, and subsequent saponification of the ethyl ester to yield the final carboxylic acid product.

Purification and Characterization

Purification:

-

Method: Flash column chromatography on silica gel.[8][9][10][11][12]

-

Eluent System: A gradient of ethyl acetate in hexanes is typically employed. The exact gradient would be optimized based on TLC analysis of the reaction mixture.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. Expected chemical shifts and coupling constants would be consistent with the structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[13]

-

X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of this compound. Different polymorphic forms have been identified and are characterized by their unique diffraction patterns.[14][15][16][17][18][19]

XRPD of this compound Crystalline Forms:

| Crystalline Form | Characteristic 2θ Peaks (± 0.2°) | Reference |

| Form LN1 | 10.8, 14.0, 19.1, 21.1, 25.5 | [14] |

| Form LN2 | 9.9, 17.2, 18.5, 25.0, 26.7 | [14] |

| Form LN3 | 4.9, 15.3, 18.9, 20.2, 24.3 | [14] |

| Form LN4 | 9.5, 10.4, 22.2, 24.6, 27.7 | [14] |

PPAR Transactivation Assay

This in vitro assay is crucial for determining the functional activity of this compound on each PPAR isoform.[3][20][21][22][23][24]

Detailed Protocol:

-

Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are seeded in multi-well plates and co-transfected with three plasmids:

-

An expression vector for the ligand-binding domain of human PPARα, PPARδ, or PPARγ fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control, and EC₅₀ values are determined by non-linear regression analysis.

In Vivo Efficacy Models

Diet-Induced NASH in Golden Syrian Hamsters: [25][26][27][28][29]

-

Animal Model: Male Golden Syrian hamsters are used as they develop a metabolic syndrome and NASH pathology that closely resembles the human disease when fed a specific diet.

-

Diet: Animals are fed a high-fat, high-fructose, and high-cholesterol diet for a period of 16-20 weeks to induce NASH.

-

Treatment: this compound or vehicle is administered orally, once daily, for a specified duration (e.g., 8 weeks).

-

Endpoints:

-

Metabolic parameters: Plasma levels of triglycerides, cholesterol, glucose, and insulin are measured.

-

Liver Histology: Liver tissue is collected and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score - NAS).

-

Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, inflammation, and fibrosis is quantified by qRT-PCR.

-

Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice: [1][30][31][32][33][34]

-

Animal Model: C57BL/6 mice are commonly used for this model due to their susceptibility to bleomycin-induced lung fibrosis.

-

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

-

Treatment: this compound or vehicle is administered orally, once daily, starting before or after the bleomycin challenge.

-

Endpoints:

-

Lung Histology: Lung tissue is stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis (Ashcroft score).

-

Hydroxyproline Assay: The total collagen content in the lungs is quantified as a measure of fibrosis.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and cytokine levels in the BAL fluid are analyzed to assess inflammation.

-

Clinical Development and Future Directions

This compound is currently in late-stage clinical development for the treatment of NASH.[4][6][16][35][36][37][38] The results from the NATIVE Phase IIb trial demonstrated that this compound met its primary endpoint of a significant reduction in the SAF (Steatosis, Activity, Fibrosis) score without worsening of fibrosis.[3] Furthermore, it is the first drug candidate to show a statistically significant effect on both NASH resolution and fibrosis improvement, key endpoints for regulatory approval.[3] Ongoing and future studies will further elucidate the long-term efficacy and safety profile of this compound and its potential to become a cornerstone therapy for NASH and other related metabolic and fibrotic diseases.

References

- 1. protocols.io [protocols.io]

- 2. This compound - Inventiva Pharma [inventivapharma.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. A Randomized, Controlled Trial of the Pan-PPAR Agonist this compound in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C19H15ClN2O4S2 | CID 68677842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR this compound trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Purification [chem.rochester.edu]

- 11. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2022261410A1 - Solid state forms of this compound and process for preparation thereof - Google Patents [patents.google.com]

- 15. usp.org [usp.org]

- 16. inventivapharma.com [inventivapharma.com]

- 17. uspbpep.com [uspbpep.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. korambiotech.com [korambiotech.com]

- 23. researchgate.net [researchgate.net]

- 24. med.emory.edu [med.emory.edu]

- 25. dovepress.com [dovepress.com]

- 26. researchgate.net [researchgate.net]

- 27. Diet-induced metabolic hamster model of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Elafibranor improves diet-induced nonalcoholic steatohepatitis associated with heart failure with preserved ejection fraction in Golden Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Temporal Development of Dyslipidemia and Nonalcoholic Fatty Liver Disease (NAFLD) in Syrian Hamsters Fed a High-Fat, High-Fructose, High-Cholesterol Diet | MDPI [mdpi.com]

- 30. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 31. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 36. researchgate.net [researchgate.net]

- 37. inventivapharma.com [inventivapharma.com]

- 38. Inventiva Announces Results From Phase IIb Clinical Trial with this compound in Systemic Sclerosis - Inventiva Pharma [inventivapharma.com]

Preclinical Profile of Lanifibranor: A Pan-PPAR Agonist for the Treatment of NASH

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The complex pathophysiology of NASH involves multiple interconnected pathways, including metabolic dysregulation, inflammation, and fibrogenesis, making multi-targeted therapeutic approaches highly desirable.[2] Lanifibranor (IVA337) is an orally-available small molecule that uniquely functions as a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[3] It is designed to moderately and concurrently activate all three PPAR isoforms—PPARα, PPARγ, and PPARδ—to address the key pathological drivers of NASH.[4] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action and therapeutic potential of this compound in NASH.

Mechanism of Action: Triple PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that act as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[4] The three isoforms, α, γ, and δ, are differentially expressed in various tissues and modulate distinct but complementary pathways involved in NASH pathogenesis.[5] this compound's efficacy stems from its ability to engage all three pathways simultaneously.[6]

-

PPARα Activation: Highly expressed in the liver, PPARα activation enhances fatty acid oxidation and transport, reduces triglyceride synthesis, and improves lipoprotein profiles.[5][6] This directly targets the steatosis component of NASH.

-

PPARγ Activation: Primarily found in adipose tissue, PPARγ activation improves insulin sensitivity, regulates glucose metabolism, and promotes the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in the liver.[5][6] Crucially, PPARγ activation also has direct anti-inflammatory and anti-fibrotic effects, including the inhibition of hepatic stellate cell (HSC) activation, a key event in fibrogenesis.[4][5]

-

PPARδ Activation: Ubiquitously expressed, PPARδ activation contributes to improved insulin sensitivity, fatty acid oxidation, and has anti-inflammatory properties.[6][7]

The balanced, moderate activation of all three isoforms by this compound results in a synergistic effect, targeting metabolism, steatosis, inflammation, ballooning, and fibrosis—the core components of NASH.[4][8]

In Vivo Preclinical Studies

This compound has been evaluated in multiple, well-established animal models of NASH and liver fibrosis, demonstrating consistent efficacy across various aspects of the disease.

Experimental Protocols

-

Gubra-Amylin NASH (GAN) DIO-Mouse Model:

-

Methodology: Male C57BL/6J mice are fed a diet high in fat, fructose, and cholesterol (GAN diet) for an extended period (e.g., 33 weeks) to induce diet-induced obesity (DIO) and biopsy-confirmed fibrosing NASH.[9][10] Mice are then randomized and treated orally (p.o.) with vehicle or this compound (e.g., 30 mg/kg/day) for a duration of 8 to 16 weeks.[9][10]

-

Endpoints: Liver histology (NAFLD Activity Score - NAS, fibrosis stage), quantitative histology (steatosis, inflammatory foci), plasma/liver biochemistry (ALT, AST, lipids, glucose, insulin), and gene expression analysis.[10]

-

-

Thioacetamide (TAA)-Induced Cirrhosis Rat Model:

-

Methodology: Cirrhosis is induced in rats via chronic administration of thioacetamide. Once cirrhosis is established, rats are treated with vehicle or this compound (100 mg/kg/day, p.o.) for 14 days.[11]

-

Endpoints: Systemic and hepatic hemodynamics (portal pressure), presence of ascites, liver sinusoidal endothelial cell (LSEC) and hepatic stellate cell (HSC) phenotypes, hepatic inflammation, and liver fibrosis quantification.[11][12]

-

-

Common Bile Duct Ligation (cBDL) Rat Model:

-

Methodology: This model of cholestatic liver injury and fibrosis involves the surgical ligation of the common bile duct in rats. Animals are then treated with this compound to assess its anti-fibrotic effects.[11][12]

-

Endpoints: Similar to the TAA model, focusing on fibrosis regression and markers of liver injury.[12]

-

-

Golden Syrian Hamster Diet-Induced NASH Model:

-

Methodology: Hamsters are given a free-choice diet between standard chow and a high-fat/cholesterol diet with 10% fructose-enriched water for 15 weeks to induce NASH, fibrosis, and diastolic dysfunction. They are then treated for 5 weeks with vehicle, this compound (30 mg/kg), or pioglitazone (30 mg/kg).[13]

-

Endpoints: Liver histology, gene expression, biochemical analysis, and echocardiography to evaluate diastolic function.[13]

-

Summary of In Vivo Efficacy Data

The following tables summarize the key quantitative findings from preclinical in vivo studies of this compound.

Table 1: Effects of this compound on Liver Histology and Injury in Animal Models

| Model | Treatment & Dose | Duration | Key Histological & Injury Outcomes | Reference |

| TAA-Cirrhotic Rat | This compound 100 mg/kg/day | 14 days | -32% reduction in liver fibrosis. -15% reduction in portal pressure. Decreased ascites. | [11][12] |

| GAN DIO-NASH Mouse | This compound 30 mg/kg/day | 8-12 weeks | Significant improvement in NAFLD Activity Score (NAS). Induced regression in fibrosis stage. Reduced quantitative markers of steatosis and inflammation. | [9][10] |

| CDAA-HFD Mouse | This compound | - | Improved all histological features of steatohepatitis, including fibrosis. Reduced infiltrating hepatic monocyte-derived macrophages. | [7] |

| Golden Syrian Hamster | This compound 30 mg/kg/day | 5 weeks | Improved NASH and fibrosis (unlike pioglitazone). Markedly improved diastolic dysfunction. | [13] |

Table 2: Effects of this compound on Metabolic Parameters in Animal Models

| Model | Treatment & Dose | Duration | Key Metabolic Outcomes | Reference |

| GAN DIO-NASH Mouse | This compound 30 mg/kg/day | 16 weeks | Improved glycemic control. Reduced body weight and adiposity. | [10] |

| Golden Syrian Hamster | This compound 30 mg/kg/day | 5 weeks | Reduced hepatic cholesterol, triglycerides, and fatty acids (unlike pioglitazone). Trend towards reduced blood glucose and insulin. | [13] |

In Vitro Preclinical Studies

In vitro experiments have been crucial for confirming the direct effects of this compound on key liver cell types involved in NASH pathogenesis.

Experimental Protocols

-

Primary Human Liver Cells:

-

Methodology: Hepatic cells, including hepatic stellate cells (HSCs) and liver sinusoidal endothelial cells (LSECs), are isolated from the livers of patients with cirrhosis. These cells are then treated in culture with either vehicle or this compound.[11][12]

-

Endpoints: Assessment of cellular phenotype changes. For HSCs, this includes markers of activation and fibrogenesis. For LSECs, this includes markers of capillarization (e.g., CD34 staining), a feature of liver injury.[12][14]

-

-

Macrophage Polarization Assays:

-

Methodology: In vitro studies on human and murine macrophages are conducted to assess the impact of this compound on their polarization state in the context of fatty acid exposure, mimicking the NASH microenvironment.[7]

-

Endpoints: Analysis of gene expression for pro-inflammatory and anti-inflammatory markers, as well as genes involved in lipid handling.[7]

-

Summary of In Vitro Efficacy Data

Table 3: Direct Cellular Effects of this compound In Vitro

| Cell Type / Model | Key Findings | Reference |

| Human Cirrhotic HSCs | Phenotypic improvement upon treatment with this compound, suggesting direct anti-fibrotic effects. | [11][12] |

| Human Cirrhotic LSECs | Improved LSEC phenotype, indicating a potential to normalize microvascular function. Reduced LSEC capillarization. | [12][14] |

| Human/Murine Macrophages | Decreased pro-inflammatory activation via PPARδ agonism. Altered macrophage polarization to increase the expression of lipid handling genes. | [7] |

Conclusion

The comprehensive body of preclinical data strongly supports the therapeutic potential of this compound for NASH. In a variety of robust in vivo models, this compound consistently demonstrated beneficial effects on all core components of the disease: steatosis, inflammation, hepatocellular injury, and fibrosis.[7][9] It also improved associated metabolic dysfunctions and portal hypertension.[10][12] In vitro studies confirmed its direct, beneficial effects on key hepatic cell types, including the inhibition of HSC activation and the modulation of macrophage inflammation.[7][12] By simultaneously targeting multiple pathogenic pathways through a balanced activation of all three PPAR isoforms, this compound's mechanism of action is well-suited to address the complex nature of NASH.[2] These promising preclinical findings have provided a strong rationale for its advancement into pivotal clinical trials.[15]

References

- 1. Pan-peroxisome proliferator-activated receptor agonist this compound as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of this compound, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Inventiva Pharma [inventivapharma.com]

- 5. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR this compound trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. Non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]

- 9. Hepatoprotective effects of semaglutide, this compound and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gubra.dk [gubra.dk]

- 11. researchgate.net [researchgate.net]

- 12. Pan-PPAR agonist this compound improves portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inventivapharma.com [inventivapharma.com]

- 14. liverdiseasenews.com [liverdiseasenews.com]

- 15. Inventiva reports updates from MASH/NASH treatment study [clinicaltrialsarena.com]

Lanifibranor: A Technical Guide to its Molecular Targets and Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanifibranor (IVA337) is a first-in-class pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that simultaneously targets all three PPAR isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ.[1][2] This comprehensive activation profile allows this compound to modulate a wide range of biological processes, including lipid metabolism, glucose homeostasis, inflammation, and fibrosis.[3][4] Currently in late-stage clinical development for non-alcoholic steatohepatitis (NASH), this compound has demonstrated the potential to address the multifaceted pathophysiology of this and other metabolic diseases.[1][4] This technical guide provides an in-depth overview of this compound's molecular targets, binding characteristics, and the experimental methodologies used for its characterization.

Molecular Targets: The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[3] Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.[3] There are three distinct PPAR isoforms, each with a unique tissue distribution and physiological role:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily regulates fatty acid transport and oxidation.

-

PPARδ: Ubiquitously expressed, with particularly high levels in the liver, skeletal muscle, and adipose tissue. It is involved in fatty acid oxidation, glucose metabolism, and the regulation of systemic inflammation.

-

PPARγ: Predominantly found in adipose tissue, but also present in the colon and macrophages. It is a master regulator of adipogenesis, lipid storage, and insulin sensitization.[5]

This compound's ability to engage all three PPAR isoforms provides a multi-pronged therapeutic approach to complex metabolic diseases like NASH, which are characterized by dysregulated lipid and glucose metabolism, inflammation, and fibrosis.[4]

Binding Profile and Activation Potency

This compound is described as a moderately potent and well-balanced pan-PPAR agonist.[6] While specific binding affinities (Ki or IC50 values) from radioligand binding assays are not publicly available in the reviewed literature, functional data from cell-based transactivation assays provide insight into its activation profile across the three PPAR subtypes.

Quantitative Activation Data

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the activation of each human PPAR isoform in a transiently transfected COS-7 cell line using a luciferase reporter gene assay.

| PPAR Isoform | This compound EC50 (nM) |

| PPARα | 4660 |

| PPARδ | 398 |

| PPARγ | 572 |

Data sourced from a peer-reviewed publication.

These data indicate that this compound activates all three PPAR subtypes in the nanomolar to low micromolar range, with a preference for PPARδ and PPARγ over PPARα.

Qualitative Binding Characteristics

Structural studies have revealed that this compound exhibits an atypical binding mode within the ligand-binding pocket of PPARγ.[2] Unlike the classic PPARγ agonist rosiglitazone, this compound's "head to tail" positioning stabilizes a conformationally active form of the receptor without directly interacting with Helix H12.[2] This unique binding mechanism may contribute to its distinct pharmacological profile and favorable safety profile observed in preclinical and clinical studies.[2]

Signaling Pathways

Upon binding to this compound, the PPARs undergo a conformational change, leading to the recruitment of co-activator proteins and the initiation of downstream signaling cascades that regulate gene expression.

Caption: General PPAR signaling pathway activated by this compound.

The activation of each PPAR subtype by this compound initiates distinct downstream effects:

-

PPARα activation: Leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in reduced triglyceride levels.

-

PPARδ activation: Enhances fatty acid oxidation and improves insulin sensitivity.

-

PPARγ activation: Promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity and anti-inflammatory effects.

Experimental Protocols

The characterization of this compound's binding profile and activity involves a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Cell-Based Transactivation Assay

This assay is used to determine the functional potency of a compound in activating a specific nuclear receptor.

Caption: Workflow for a cell-based PPAR transactivation assay.

-

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7) is cultured and then transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform (α, δ, or γ) and a second containing a luciferase reporter gene under the control of a PPRE-containing promoter.

-

Compound Treatment: The transfected cells are then treated with a range of concentrations of this compound or a vehicle control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.

-

Data Analysis: The luminescence data is normalized to a control and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

-

2. Radioligand Binding Assay (General Protocol)

While specific data for this compound is not available, this is a standard method to determine the binding affinity of a compound to its target receptor.

-

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the PPAR ligand-binding domain.

-

General Procedure:

-

Preparation of Receptor: The ligand-binding domain of the human PPAR isoform is expressed and purified.

-

Competition Binding: A fixed concentration of a high-affinity radiolabeled PPAR ligand is incubated with the purified receptor protein in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is quantified.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

-

In Vivo Models

Preclinical evaluation of this compound has been conducted in various animal models of metabolic disease and fibrosis.

-

Methodology:

-

Animal Model: A relevant animal model is selected, such as a mouse model of diet-induced NASH or a model of chemically-induced liver fibrosis.

-

Drug Administration: this compound is typically administered orally, for example, by daily gavage.

-

Efficacy Assessment: After a defined treatment period, various endpoints are assessed, including liver histology (steatosis, inflammation, fibrosis), plasma biomarkers (e.g., liver enzymes, lipids), and gene expression analysis of PPAR target genes in relevant tissues.

-

Conclusion

This compound is a pan-PPAR agonist with a well-balanced activation profile for PPARα, PPARδ, and PPARγ. Its ability to simultaneously engage these three key regulators of metabolism, inflammation, and fibrosis provides a strong rationale for its development as a therapeutic agent for complex metabolic diseases such as NASH. The atypical binding mode of this compound within the PPARγ ligand-binding pocket may contribute to its distinct pharmacological effects and favorable safety profile. Further research and the publication of detailed binding affinity data will continue to enhance our understanding of this promising clinical candidate.

References

- 1. WO2022261410A1 - Solid state forms of this compound and process for preparation thereof - Google Patents [patents.google.com]

- 2. Inventiva's paper on the discovery and synthesis of its panPPAR agonist this compound accepted and published in the Journal of Medicinal Chemistry of the American Chemical Society - Inventiva Pharma [inventivapharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pan-peroxisome proliferator-activated receptor agonist this compound as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, this compound, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of this compound, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanifibranor: A Pan-PPAR Agonist for Comprehensive Metabolic Regulation in Hepatic Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanifibranor (IVA337) is an orally-available small molecule that functions as a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, demonstrating a moderately potent and well-balanced activation of all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[1][2] This unique mechanism of action allows this compound to target the multifaceted pathophysiology of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), by concurrently addressing metabolic dysregulation, inflammation, and fibrosis.[3] Clinical and preclinical data have shown its potential to improve the cardiometabolic profile and liver histology, positioning it as a promising therapeutic candidate for MASH and related metabolic disorders.[4][5] This technical guide provides an in-depth overview of this compound's core pharmacology, mechanism of action, and its role in metabolic regulation, supported by key experimental data and protocols.

Introduction to this compound and PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[2] The three PPAR isoforms, α, δ, and γ, have distinct but also overlapping functions and tissue distribution. This compound is the only pan-PPAR agonist in clinical development, designed to harness the synergistic benefits of activating all three isoforms.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by binding to and activating PPARα, PPARδ, and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[6]

PPARα Activation

Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart, PPARα activation by this compound leads to:

-

Enhanced Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, leading to increased breakdown of fatty acids.[7]

-

Reduced Triglyceride Levels: Increased fatty acid uptake and oxidation in the liver, coupled with regulation of lipoprotein metabolism genes, contributes to lower circulating triglyceride levels.[4][7]

-

Anti-inflammatory Effects: Attenuation of inflammatory responses in the liver.[5]

PPARδ Activation

PPARδ is ubiquitously expressed and its activation by this compound contributes to:

-

Improved Glucose and Lipid Utilization: Stimulation of fatty acid oxidation and mitochondrial function, particularly in skeletal muscle.[4][7]

-

Increased HDL Cholesterol Levels: Modulation of lipid metabolism to favor higher levels of high-density lipoprotein (HDL) cholesterol.[2]

-

Anti-inflammatory Actions: Direct modulation of macrophage activation to reduce inflammation.[8]

PPARγ Activation

Highly expressed in adipose tissue, PPARγ activation by this compound is crucial for:

-

Enhanced Insulin Sensitivity: Promotion of fatty acid uptake and storage in adipocytes, leading to smaller, more insulin-sensitive fat cells and reduced lipotoxicity in other tissues like the liver and muscle.[4][9]

-

Anti-fibrotic Effects: Inhibition of hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis, and promotion of HSC inactivation.[7]

-

Anti-inflammatory Properties: Complements the anti-inflammatory effects of PPARα and PPARδ.[5]

Below is a Graphviz diagram illustrating the integrated signaling pathway of this compound.

Caption: this compound signaling pathway.

Quantitative Data from Clinical Trials

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) Phase IIb clinical trial was a landmark study evaluating the efficacy and safety of this compound in patients with non-cirrhotic MASH.[5]

Table 1: NATIVE Phase IIb Trial - Primary and Key Secondary Histological Endpoints

| Endpoint | Placebo (n=81) | This compound 800 mg (n=83) | This compound 1200 mg (n=83) |

| Primary Endpoint | |||

| ≥2-point decrease in SAF-A score without worsening of fibrosis (%) | 33% | 48% (p=0.07) | 55% (p=0.007) |

| Key Secondary Endpoints | |||

| NASH resolution without worsening of fibrosis (%) | 22% | 39% | 49% |

| ≥1-stage improvement in fibrosis without worsening of NASH (%) | 29% | 34% | 48% |

| NASH resolution AND ≥1-stage improvement in fibrosis (%) | 9% | 25% | 35% |

Data sourced from Francque SM, et al. N Engl J Med. 2021.[10]

Table 2: NATIVE Phase IIb Trial - Effects on Metabolic and Inflammatory Biomarkers

| Biomarker Change from Baseline | Placebo | This compound 800 mg | This compound 1200 mg |

| Lipid Profile | |||

| Triglycerides (mmol/L) | - | -0.5 | -0.5 |

| HDL-C (mmol/L) | - | Significant Increase | Significant Increase |

| Apolipoprotein B (mg/dL) | - | -10 | -10 |

| Glycemic Control | |||

| Fasting Glucose | - | Significant Decrease | Significant Decrease |

| Insulin | - | Significant Decrease | Significant Decrease |

| HOMA-IR | - | -4.0 | -4.1 |

| HbA1c (%) | +0.1 | - | -0.4 |

| Inflammatory and Liver Injury Markers | |||

| hs-CRP | Increase | Significant Decrease | Significant Decrease |

| Ferritin | - | Significant Decrease | Significant Decrease |

| ALT, AST, GGT | - | Significant Decrease | Significant Decrease |

| Adipokines | |||

| Adiponectin | No Increase | - | Mean 4.3-fold increase |

Data compiled from multiple sources.[4][11]

Experimental Protocols

NATIVE Phase IIb Clinical Trial (NCT03008070)

A 24-week, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study.[12]

247 adult patients with biopsy-confirmed non-cirrhotic MASH, a Steatosis, Activity, Fibrosis (SAF) activity score of 3 or 4, and a steatosis score of ≥1.[12][13]

Patients were randomized (1:1:1) to receive placebo, this compound 800 mg/day, or this compound 1200 mg/day.[12]

-

Histological Analysis: Liver biopsies were obtained at baseline and week 24. Formalin-fixed, paraffin-embedded tissue sections were stained with hematoxylin and eosin (H&E) and Masson's trichrome.[14][15] Histological scoring was performed centrally by an expert pathologist using the SAF scoring system, which separately evaluates steatosis (S), activity (A; lobular inflammation and ballooning), and fibrosis (F).[16]

-

Biomarker Analysis: Blood samples were collected at baseline and end of treatment for the analysis of a wide panel of metabolic, inflammatory, and fibrosis biomarkers. Standardized laboratory procedures were used for these assessments, though specific assay kits and platforms are not detailed in the primary publications.[17][18]

Below is a Graphviz diagram outlining the workflow of the NATIVE Phase IIb trial.

Caption: NATIVE Phase IIb trial workflow.

Preclinical Studies

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model: C57BL/6J mice are fed a CDAA-HFD for an extended period (e.g., 12 weeks) to induce steatohepatitis and fibrosis. This compound or vehicle is administered via oral gavage during the latter part of the study (e.g., the last 6 weeks).[1][19]

-

Western Diet (WD) Model: Mice are fed a high-fat, high-sucrose diet to induce metabolic syndrome and features of MASH.[8]